2-Chloro-N-[2-methyl-1-(thiophen-2-YL)propyl]acetamide
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Overview
Description
2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide is a chemical compound with the molecular formula C10H14ClNOS. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for studies related to heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide typically involves the reaction of 2-methyl-1-(thiophen-2-yl)propan-1-amine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The amide group can engage in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, altering their activity. The chlorine atom and the amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide: This compound has a similar structure but with two methyl groups on the propyl chain.
Thiophene Derivatives: Compounds with thiophene rings, such as suprofen and articaine, have similar chemical properties and applications.
Uniqueness
2-Chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the chloroacetamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(2-methyl-1-thiophen-2-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS/c1-7(2)10(12-9(13)6-11)8-4-3-5-14-8/h3-5,7,10H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURBAVIBUICOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CS1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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